What is Rifampicin-d8 and its primary uses in research
What is Rifampicin-d8 and its primary uses in research
An In-depth Whitepaper on the Application of Rifampicin-d8 in Quantitative Bioanalysis and Drug Metabolism Research
This technical guide provides a comprehensive overview of Rifampicin-d8, a deuterated isotopologue of the broad-spectrum antibiotic Rifampicin. Designed for researchers, scientists, and drug development professionals, this document details its primary applications as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide includes detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.
Introduction to Rifampicin-d8
Rifampicin-d8 is a stable isotope-labeled version of Rifampicin, where eight hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Rifampicin but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled (or "light") analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1][2][3]
The primary use of Rifampicin-d8 is in pharmacokinetic and therapeutic drug monitoring studies of Rifampicin.[3][4] By adding a known amount of Rifampicin-d8 to a biological sample (e.g., plasma) before processing, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification of the parent drug.[2]
Physicochemical Properties of Rifampicin and Rifampicin-d8
A clear understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is crucial for method development and validation. The key properties are summarized in the table below.
| Property | Rifampicin | Rifampicin-d8 |
| Molecular Formula | C₄₃H₅₈N₄O₁₂[5] | C₄₃H₅₀D₈N₄O₁₂[6] |
| Molecular Weight | 822.9 g/mol [5] | 830.99 g/mol [6] |
| Accurate Mass | 822.40512330 Da[5] | 830.4553 Da[6] |
| Synonyms | Rifampin, Rifamycin AMP[5] | Rifampin-d8, Rifamycin AMP-d8[1] |
| Appearance | Red-orange crystalline solid | Solid[7] |
Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of Rifampicin in human plasma using Rifampicin-d8 as an internal standard. This protocol is a composite of best practices from validated methods.[2][4][8]
Materials and Reagents
-
Rifampicin (analytical standard)
-
Rifampicin-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ammonium formate
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Ultrapure water
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Human plasma (with K₂EDTA as anticoagulant)
Preparation of Standard and Quality Control (QC) Solutions
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin and Rifampicin-d8 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Rifampicin primary stock solution with methanol to prepare a series of working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the Rifampicin-d8 primary stock solution with methanol to a final concentration of 2000 ng/mL.[2]
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Calibration Standards and QC Samples: Spike blank human plasma with the Rifampicin working standard solutions to create calibration standards at concentrations ranging from 25 to 10,000 ng/mL.[2] Similarly, prepare QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Rifampicin-d8 internal standard working solution (2000 ng/mL).[2]
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Elution: A time-programmed gradient is employed to separate Rifampicin from endogenous plasma components.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Signaling Pathway: Rifampicin-Induced CYP3A4 Expression
Rifampicin is a well-known potent inducer of cytochrome P450 enzymes, particularly CYP3A4.[9][10][11] This induction is primarily mediated by the activation of the pregnane X receptor (PXR). The signaling pathway is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rifampicin-d8 | CAS | LGC Standards [lgcstandards.com]
- 7. abmole.com [abmole.com]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Influx and Efflux Transporters and Cytochrome P450 3A4 in Primary Human Hepatocytes by Rifampin, Rifabutin, and Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
